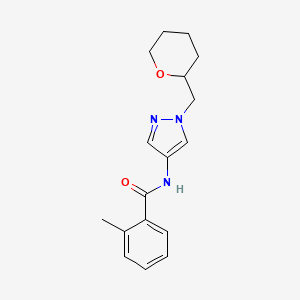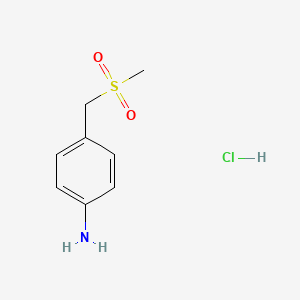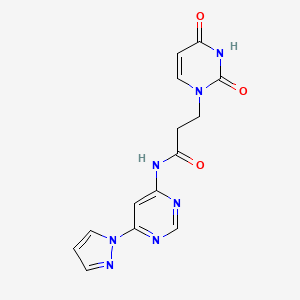
8-Allylamino-3-methyl-7-(2-phenoxy-ethyl)-3,7-dihydro-purine-2,6-dione
Description
8-Allylamino-3-methyl-7-(2-phenoxy-ethyl)-3,7-dihydro-purine-2,6-dione, also known as AMPED, is a synthetic compound that has been widely used in scientific research. AMPED is a purine derivative that exhibits potent biological activity, making it a valuable tool for investigating various biochemical and physiological processes.
Scientific Research Applications
Cardiovascular and Antiarrhythmic Activities
- Synthesis and Cardiovascular Activity : New derivatives of 8-alkylamino purine diones have been synthesized and evaluated for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. These compounds showed significant prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in cardiovascular research and therapy (Chłoń-Rzepa et al., 2004).
Sensor Applications
- Spectral Characteristics and Sensor Ability : The study of a novel 6-(allylamino) purine derivative demonstrated its potential as a sensor for detecting metal ions, utilizing its photophysical characteristics. This highlights the utility of purine derivatives in developing fluorescence-based sensors (Staneva et al., 2020).
Antitumor Activities
- Syntheses and Antitumor Activity : Heterocycles such as purino [7, 8-g] -6-azapteridines have been synthesized and their antitumor activities examined. Such compounds have shown activity against P 388 leukemia, indicating the potential of purine derivatives in cancer research (Ueda et al., 1987).
Photochemical Synthesis
- Photochemistry Synthesis : Research into the synthesis of xanthine derivatives through the photolysis of pentoxifylline, a related purine compound, demonstrates the application of photochemistry in creating novel derivatives of purine for various scientific purposes (Han et al., 2008).
properties
IUPAC Name |
3-methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-9-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)10-11-25-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,18,19)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIKNPWFJZASCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320473 | |
| Record name | 3-methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione | |
CAS RN |
476481-61-5 | |
| Record name | 3-methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(ALLYLAMINO)-3-METHYL-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





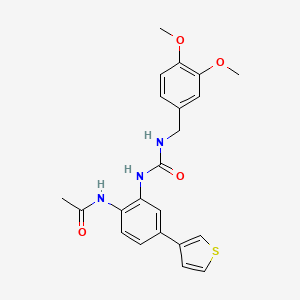
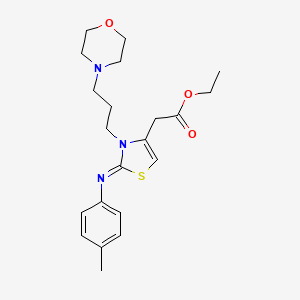

![N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2931830.png)
![8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2931833.png)

